ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{4-[3-AMINO-3-OXO-1-(3-PYRIDYL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and an ethyl acetate group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[3-AMINO-3-OXO-1-(3-PYRIDYL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves multi-step organic reactions One common method includes the condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[3-AMINO-3-OXO-1-(3-PYRIDYL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino and pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
ETHYL 2-{4-[3-AMINO-3-OXO-1-(3-PYRIDYL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[3-AMINO-3-OXO-1-(3-PYRIDYL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2-{[(4-HYDROXY-2-OXO-1-PROPYL-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
- Indole derivatives
Uniqueness
ETHYL 2-{4-[3-AMINO-3-OXO-1-(3-PYRIDYL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4O4 |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
ethyl 2-[4-(3-amino-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C15H18N4O4/c1-2-23-13(21)7-11-14(15(22)19-18-11)10(6-12(16)20)9-4-3-5-17-8-9/h3-5,8,10H,2,6-7H2,1H3,(H2,16,20)(H2,18,19,22) |
InChI Key |
OPXINKDBLJAJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.